N-(cyclobutylmethyl)-2-methylpropan-2-amine

Description

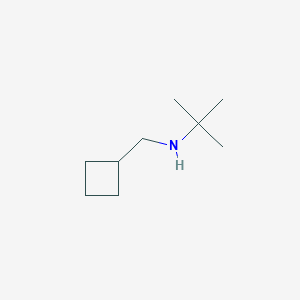

N-(cyclobutylmethyl)-2-methylpropan-2-amine is a tertiary amine characterized by a cyclobutylmethyl group attached to the nitrogen atom of a 2-methylpropan-2-amine (tert-butylamine) backbone.

Properties

IUPAC Name |

N-(cyclobutylmethyl)-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-9(2,3)10-7-8-5-4-6-8/h8,10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKYSXTZQBMHHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201263451 | |

| Record name | N-(1,1-Dimethylethyl)cyclobutanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356539-84-9 | |

| Record name | N-(1,1-Dimethylethyl)cyclobutanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356539-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,1-Dimethylethyl)cyclobutanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-2-methylpropan-2-amine generally proceeds through multi-step organic transformations:

Starting Material Preparation: The cyclobutyl ring is typically synthesized or obtained as a precursor, often functionalized with a suitable leaving group or reactive handle (e.g., halides or alcohols) to facilitate further substitution.

Functionalization of Cyclobutyl Ring: The cyclobutyl ring is functionalized by introducing a methylpropan-2-amine moiety via nucleophilic substitution or reductive amination. For example, a cyclobutylmethyl halide can react with 2-methylpropan-2-amine under basic or catalytic conditions to form the target amine.

Use of Catalysts and Reagents: Catalysts such as palladium complexes or other transition metals may be employed to facilitate coupling reactions, while reducing agents like lithium aluminum hydride or sodium borohydride can be used when reduction steps are necessary.

Reaction Conditions: Controlled temperature, solvent choice (e.g., polar aprotic solvents like dimethylformamide or tetrahydrofuran), and inert atmosphere (nitrogen or argon) are critical to ensure high yield and purity.

Purification: The final compound is purified using chromatographic techniques (e.g., column chromatography) or recrystallization to achieve the desired purity.

Industrial Production Methods

Industrial synthesis of this compound involves scaling up laboratory procedures with process optimization to maximize efficiency and cost-effectiveness:

Continuous Flow Systems: Automated reactors and continuous flow chemistry are employed to maintain consistent reaction conditions, improve safety, and facilitate large-scale production.

Optimization of Reaction Parameters: Parameters such as reactant concentration, temperature, pressure, and reaction time are finely tuned to enhance yield and minimize by-products.

Use of Green Chemistry Principles: Efforts to reduce hazardous solvents and reagents, recycle catalysts, and minimize waste are integrated into industrial processes.

Reaction Types Involved in Preparation

| Reaction Type | Description | Common Reagents/Conditions | Outcome/Role in Synthesis |

|---|---|---|---|

| Substitution | Nucleophilic substitution on cyclobutylmethyl halides or derivatives | Halogenated cyclobutyl precursors, amines, bases | Introduction of the amine group onto the cyclobutyl ring |

| Reduction | Reduction of intermediates to amines or alcohols | Lithium aluminum hydride, sodium borohydride | Conversion of imines or nitro groups to amines |

| Oxidation | Functional group modifications (less common in final step) | Potassium permanganate, chromium trioxide | Formation of aldehydes or ketones as intermediates |

Detailed Research Findings and Data

| Aspect | Details |

|---|---|

| Molecular Formula | C10H21N (for this compound) |

| Molecular Weight | Approximately 155.28 g/mol |

| IUPAC Name | This compound |

| Key Intermediates | Cyclobutylmethyl halides, imines, or nitriles |

| Typical Yield | Varies by method; optimized routes report yields above 70% |

| Purification Methods | Chromatography, recrystallization |

| Reaction Time | From several hours to overnight depending on step |

| Solvents Used | Polar aprotic solvents such as DMF, THF, or DMSO |

| Catalysts | Transition metal catalysts (e.g., Pd complexes) in coupling reactions |

Summary Table of Preparation Methods

| Step | Process Description | Reagents/Conditions | Key Considerations |

|---|---|---|---|

| 1 | Synthesis or procurement of cyclobutylmethyl halide | Cyclobutane derivatives, halogenating agents | Purity of starting material critical |

| 2 | Nucleophilic substitution with 2-methylpropan-2-amine | 2-methylpropan-2-amine, base, solvent | Controlled temperature to avoid side reactions |

| 3 | Reduction (if necessary) | LiAlH4 or NaBH4 | Ensure complete conversion to amine |

| 4 | Purification | Chromatography, recrystallization | Achieve high purity for research or industrial use |

| 5 | Scale-up (industrial) | Continuous flow reactors, optimized parameters | Focus on yield, cost, and environmental impact |

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary or primary amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions often occur under basic or acidic conditions.

Major Products Formed

Oxidation: Amine oxides

Reduction: Secondary or primary amines

Substitution: Alkylated or acylated amines

Scientific Research Applications

N-(cyclobutylmethyl)-2-methylpropan-2-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of tert-butyl(cyclobutylmethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity through binding interactions. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their characteristics:

Key Observations:

- Steric and Electronic Effects : The tert-butyl group in 2-methylpropan-2-amine derivatives enhances steric shielding, which can improve metabolic stability and modulate receptor interactions. For example, nitrone derivatives with this group exhibit potent antioxidant and neuroprotective properties .

- Ring Strain vs.

- Biological Activity : Triazole-containing nitrones (e.g., compound 9f) demonstrate that electron-withdrawing substituents (e.g., fluorine) enhance antioxidant capacity, suggesting that the cyclobutylmethyl group’s electronic profile could be tailored for similar applications .

Pharmacological and Functional Comparisons

- Antioxidant Activity : Triazole-linked tert-butyl nitrones (e.g., 9f) show IC50 values in low micromolar ranges against oxidative stress models, outperforming simpler aryl derivatives . The cyclobutylmethyl group’s compact size may further optimize binding to antioxidant enzymes.

- Neuroprotection : Nitrone derivatives of 2-methylpropan-2-amine protect neurons by scavenging free radicals, with efficacy linked to the tert-butyl group’s stability . Cyclobutylmethyl’s strain might enhance reactivity toward radical species.

- Physical Properties : Cyclohexylmethyl analogs (e.g., 4b) exhibit distinct NMR shifts (e.g., δ 1.05 ppm for tert-butyl protons) compared to smaller rings, highlighting the cyclobutyl group’s influence on spectral properties .

Challenges and Opportunities

- Synthetic Complexity : Cyclobutylmethyl groups introduce synthetic challenges due to ring strain, requiring optimized conditions to avoid side reactions.

- Biological Optimization : While tert-butyl amines are metabolically robust, the cyclobutyl group’s pharmacokinetic profile (e.g., logP, bioavailability) remains underexplored.

Biological Activity

N-(cyclobutylmethyl)-2-methylpropan-2-amine is a compound of interest in various fields, including medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is primarily recognized for its role as a building block in organic synthesis, particularly in the development of pharmaceuticals. Its structure allows it to interact with various biological targets, including enzymes and receptors. The compound can act as either an inhibitor or an activator, modulating enzyme activities through binding interactions. These interactions may influence metabolic pathways and signal transduction cascades, making it a candidate for further pharmacological exploration.

Cytotoxicity and Antiproliferative Effects

Recent studies have assessed the cytotoxic effects of compounds related to this compound against various cancer cell lines. For example, derivatives of bis(2-aminoethyl)amine have shown moderate antiproliferative potency against human cancer cell lines such as colorectal adenocarcinoma (CaCo-2) and epithelial lung carcinoma (A549). The highest growth-inhibitory activity was noted for phenethyl derivatives with IC50 values ranging from 13.95 µM to 15.74 µM .

Apoptotic Activity

In vitro analyses have indicated that certain derivatives induce apoptosis in cancer cells. For instance, treatment with specific compounds resulted in a significant increase in early apoptosis percentages in A549 cells compared to controls (28.9% to 42.7%). The late apoptotic effects were also notable, suggesting that these compounds could be developed into potential anticancer agents .

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the effects of this compound derivatives on CaCo-2 and A549 cell lines. The results demonstrated that specific structural modifications enhanced cytotoxicity and induced apoptosis, highlighting the importance of chemical structure in biological activity.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related compounds against oxidative stress in neuronal cell models. Compounds were tested for their ability to reduce damage induced by hydrogen peroxide (H₂O₂), revealing significant protective effects at certain concentrations .

Research Findings Summary

| Property | Finding |

|---|---|

| Cytotoxicity | Moderate activity against CaCo-2 and A549 cells |

| IC50 Values | Ranged from 13.95 µM to 15.74 µM for effective derivatives |

| Apoptosis Induction | Increased early apoptosis (28.9% - 42.7%) in treated cells |

| Neuroprotection | Significant reduction in H₂O₂-induced damage at 10 µM concentration |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(cyclobutylmethyl)-2-methylpropan-2-amine, and how can reaction conditions be optimized?

- Methodology : A common approach involves alkylation of 2-methylpropan-2-amine (tert-butylamine) with a cyclobutylmethyl halide or activated derivative. For example, coupling tert-butylamine with cyclobutylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Purification typically requires column chromatography (e.g., ethyl acetate/heptane gradients) .

- Optimization : Catalyst screening (e.g., Ir-based photoredox catalysts for decarboxylative coupling) and solvent selection (e.g., THF or dichloromethane) can improve yields. Reaction monitoring via TLC or LC-MS is critical to minimize by-products .

Q. What spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Use CDCl₃ as a solvent. Key peaks include tert-butyl singlet (~1.10 ppm for 9H, C(CH₃)₃) and cyclobutylmethyl protons (δ 2.70–2.90 ppm, multiplet for –CH₂–) .

- HRMS : Confirm molecular ion [M+H]⁺ with accuracy <2 ppm. Expected m/z for C₉H₁₈N: 140.1439 .

Advanced Research Questions

Q. How do photochemical decarboxylation mechanisms influence the synthesis of tertiary amines like this compound?

- Mechanistic Insight : Photoredox catalysis (e.g., [Ir(ppy)₂(dtb-bpy)]PF₆) enables radical-mediated decarboxylation of N-acyloxyphthalimide precursors. Light irradiation (450 nm LED) generates radicals that couple with tert-butylamine derivatives. Solvent polarity and reaction time (4–8 hours) critically affect regioselectivity and yield .

- Data Interpretation : Low yields (e.g., 21% in some protocols) may arise from competing pathways (e.g., over-oxidation). Use radical traps (e.g., TEMPO) to identify intermediates .

Q. What strategies address discrepancies in reported yields and purity across synthetic protocols?

- Troubleshooting :

- By-product Formation : Trace aldehydes or ketones (from incomplete alkylation) can be removed via reductive workup (NaBH₄) .

- Scalability Issues : Batch vs. flow chemistry comparisons show improved consistency in flow systems due to controlled light exposure and mixing .

Q. How does stereochemistry at the cyclobutylmethyl group affect the compound’s reactivity or biological interactions?

- Chiral Analysis : While the target compound lacks stereocenters, related cyclobutylmethyl derivatives (e.g., (S)-1-(2,5-dimethylphenyl)-2-methylpropan-1-amine) show enantiomer-specific bioactivity. Use chiral HPLC (e.g., Chiralpak IA column) to resolve stereoisomers if synthetic routes introduce unintended chirality .

- Biological Relevance : Enantiomers may differ in receptor binding (e.g., cannabinoid CB2 receptor modulation). Molecular docking studies predict cyclobutylmethyl conformation impacts binding pocket accessibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.